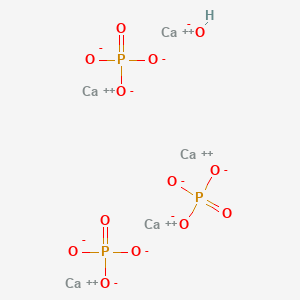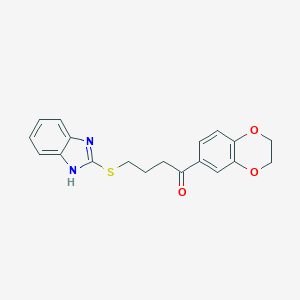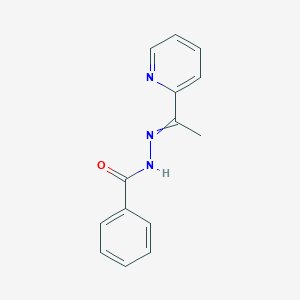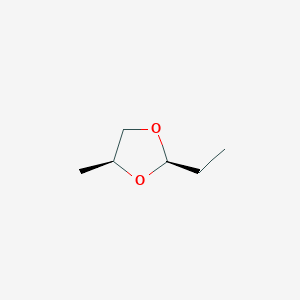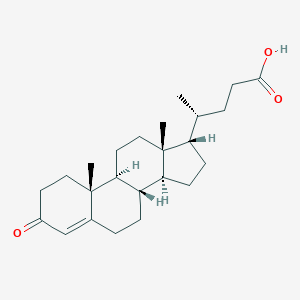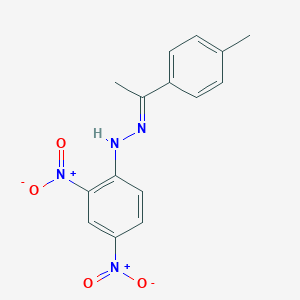![molecular formula C16H16N4O2 B223613 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone is a novel compound that has gained attention in the field of scientific research due to its potential applications. This compound has been synthesized using a specific method and has shown promising results in various studies.
Mechanism Of Action
The mechanism of action of 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical And Physiological Effects
Studies have shown that 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone can induce cell death in cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential for use in humans.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone in lab experiments is its low toxicity, which allows for higher concentrations to be used without harming cells or animals. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific experiments.
Future Directions
There are several future directions for research on 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone. One direction is to further study its mechanism of action to optimize its use in specific applications. Another direction is to test its efficacy in human clinical trials for its potential use as an anticancer, neuroprotective, or anti-inflammatory agent. Additionally, this compound could be modified to improve its potency or selectivity for specific targets.
Synthesis Methods
The synthesis of 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone involves the reaction of 4-methoxyphenylhydrazine with 1-(4-chlorobutyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in the presence of a specific catalyst. The resulting compound is then further reacted with ethyl chloroacetate to obtain the final product. This synthesis method has been optimized to produce high yields of the compound and is reproducible.
Scientific Research Applications
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer properties and can induce cell death in cancer cells. It has also been studied for its potential use as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in animal models of inflammatory diseases.
properties
Product Name |
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone |
|---|---|
Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C16H16N4O2/c1-8-12(9(2)21)13(10-4-6-11(22-3)7-5-10)14-15(17)19-20-16(14)18-8/h4-7H,1-3H3,(H3,17,18,19,20) |
InChI Key |
YIHWURHWDCNIBP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NNC(=C2C(=C1C(=O)C)C3=CC=C(C=C3)OC)N |
Canonical SMILES |
CC1=NC2=NNC(=C2C(=C1C(=O)C)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B223532.png)

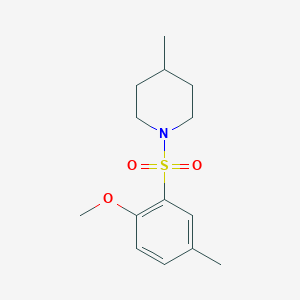
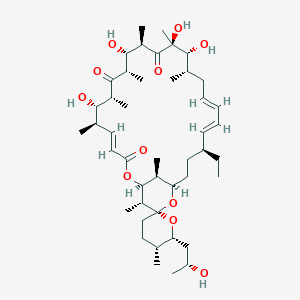
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
